molecular formula C21H13FN4O B2989876 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-48-8

3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2989876
CAS No.: 477853-48-8
M. Wt: 356.36
InChI Key: UUNZSPHJDTZYIY-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenoxy group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting with the construction of the triazoloquinazoline core. One common approach is the cyclization of a precursor containing the fluorophenyl and phenoxy groups under specific reaction conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline has shown potential as a bioactive molecule. It can interact with biological targets, such as enzymes and receptors, leading to the modulation of biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

  • 3-(2-Methoxyphenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

  • 3-(2-Nitrophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

Uniqueness: 3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties compared to its chloro, methoxy, and nitro analogs. The fluorine atom can influence the compound's reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O/c22-17-12-6-4-10-15(17)19-24-25-20-16-11-5-7-13-18(16)23-21(26(19)20)27-14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNZSPHJDTZYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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